molecular formula C13H16INO B11802297 1-Benzyl-5-(iodomethyl)piperidin-2-one

1-Benzyl-5-(iodomethyl)piperidin-2-one

Cat. No.: B11802297
M. Wt: 329.18 g/mol
InChI Key: GRUALNBYPOPNOC-UHFFFAOYSA-N
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Description

1-Benzyl-5-(iodomethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidinone ring and an iodomethyl group at the 5-position of the ring

Preparation Methods

The synthesis of 1-Benzyl-5-(iodomethyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-2-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Benzyl-5-(iodomethyl)piperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are often used for these reactions.

    Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid .

Scientific Research Applications

1-Benzyl-5-(iodomethyl)piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as antiviral, antibacterial, and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds, which are important in drug discovery and development.

    Biological Studies: Researchers use this compound to study the structure-activity relationships of piperidinone derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(iodomethyl)piperidin-2-one depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or receptors involved in disease processes. For example, some derivatives may inhibit viral replication by targeting viral enzymes, while others may block the activity of bacterial enzymes essential for cell wall synthesis.

The molecular targets and pathways involved vary depending on the specific derivative and its intended use. Detailed studies on the binding interactions and molecular mechanisms are essential to fully understand the compound’s effects .

Comparison with Similar Compounds

1-Benzyl-5-(iodomethyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-Benzyl-4-(iodomethyl)piperidin-2-one: This compound has the iodomethyl group at the 4-position instead of the 5-position. The change in position can affect the compound’s reactivity and biological activity.

    1-Benzyl-5-(bromomethyl)piperidin-2-one: This compound has a bromomethyl group instead of an iodomethyl group. The different halogen can influence the compound’s chemical properties and reactivity.

    1-Benzyl-5-(chloromethyl)piperidin-2-one: Similar to the bromomethyl derivative, this compound has a chloromethyl group.

Each of these compounds has unique properties that make them suitable for different applications. The presence and position of substituents on the piperidinone ring play a crucial role in determining their chemical behavior and biological activity.

Properties

Molecular Formula

C13H16INO

Molecular Weight

329.18 g/mol

IUPAC Name

1-benzyl-5-(iodomethyl)piperidin-2-one

InChI

InChI=1S/C13H16INO/c14-8-12-6-7-13(16)15(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

GRUALNBYPOPNOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(CC1CI)CC2=CC=CC=C2

Origin of Product

United States

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